2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide
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Overview
Description
2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide is a chemical compound with the molecular formula C10H10Cl2N2O3 and a molecular weight of 277.1 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Scientific Research Applications
2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide has several scientific research applications:
Safety and Hazards
Future Directions
Mechanism of Action
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with acetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Comparison with Similar Compounds
2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide can be compared with similar compounds such as:
4-chlorophenoxyacetyl chloride: A precursor in the synthesis of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide.
2-chloro-4-nitrophenol: Another chlorinated compound with different chemical properties and applications.
4-chlorophenoxyacetic acid: A related compound used in herbicides and plant growth regulators.
The uniqueness of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-chlorophenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c11-5-9(15)13-14-10(16)6-17-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYJWBZRMUZXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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